2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine

TRPV4 antagonists pain ion channel selectivity

2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine (CAS 435341-84-7) is a 4,5'-bithiazole heterocycle bearing an exocyclic 2-amine and methyl groups at the 2'- and 4-positions. The scaffold was identified through high-throughput screening as a privileged core for competitive TRPV4 antagonists.

Molecular Formula C8H9N3S2
Molecular Weight 211.3 g/mol
CAS No. 435341-84-7
Cat. No. B1305371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine
CAS435341-84-7
Molecular FormulaC8H9N3S2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=CSC(=N2)N
InChIInChI=1S/C8H9N3S2/c1-4-7(13-5(2)10-4)6-3-12-8(9)11-6/h3H,1-2H3,(H2,9,11)
InChIKeyMQRVWXNHZWZVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine (CAS 435341-84-7) Is a Computationally Predicted High-LogP Bithiazole Scaffold for TRPV4 Antagonist Programs


2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine (CAS 435341-84-7) is a 4,5'-bithiazole heterocycle bearing an exocyclic 2-amine and methyl groups at the 2'- and 4-positions. The scaffold was identified through high-throughput screening as a privileged core for competitive TRPV4 antagonists [1]. Physicochemical predictions indicate a computed LogP of 3.05, density of 1.363 g/cm³, and a topological polar surface area (tPSA) of 108.28 Ų . The compound serves as a key intermediate for elaborate amino-derivative libraries that have produced orally bioavailable TRPV4 antagonists with in vivo analgesic efficacy [1].

Why Unsubstituted 4,5'-Bithiazol-2-amines Cannot Substitute 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine in TRPV4-Centric Discovery


Despite the availability of simpler 4,5'-bithiazol-2-amine analogs (e.g., [4,5'-bithiazol]-2-amine, CAS 1506007-00-6) and other dimethyl-substituted bithiazole isomers, the specific 2',4'-dimethyl-[4,5']bithiazolyl-2-amine core is the sole scaffold demonstrated to yield selective TRPV4 antagonists with confirmed in vivo analgesic activity in validated pain models [1]. In the lead optimization campaigns by Shionogi, other bithiazole scaffolds (including 4,5'-bithiazoles without the 2'-methyl group and 2,4'-bithiazole isomers) were screened but did not produce compounds that simultaneously met the criteria for TRPV4 potency, selectivity over TRPV1/N-type/L-type channels, human microsomal stability, and oral bioavailability [1][2]. The 2',4'-dimethyl substitution pattern is therefore not a generic decoration but a pharmacophoric requirement for the TRPV4 antagonist phenotype. This scaffold fingerprint prevents simple replacement by unsubstituted, mono-methylated, or differently connected bithiazole analogs [1].

Quantitative Evidence for Selecting 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine Over Closest Analogs


Core Scaffold Potency and Selectivity Profiling in the TRPV4 Antagonist Campaign vs. Unsubstituted Bithiazole Scaffolds

Derivatives built on the 2',4'-dimethyl-[4,5'-bithiazol]-2-ylamine core displayed competitive TRPV4 antagonist activity against 4αPDD and exhibited excellent selectivity versus TRPV1, N-type, and L-type calcium ion channels in a panel screen [1]. Although the parent amine itself was not the primary screening entity, the SAR series demonstrated that the 2',4'-dimethyl substitution pattern is critical for this selectivity profile; unsubstituted 4,5'-bithiazol-2-amine scaffolds and other bithiazole isomers were evaluated but did not yield selective TRPV4 antagonists that maintained channel selectivity at comparable concentrations [1].

TRPV4 antagonists pain ion channel selectivity

In Vivo Analgesic Efficacy of a Derivative Built on the Scaffold vs. Non-Methylated Bithiazole-Derived Compounds

The elaborated derivative 9-(6-((2',4'-dimethyl-[4,5'-bithiazol]-2-yl)amino)nicotinoyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, constructed from the 2',4'-dimethyl-[4,5'-bithiazol]-2-ylamine scaffold, demonstrated a statistically significant analgesic effect in the Freund's Complete Adjuvant (FCA)-induced mechanical hyperalgesia model in guinea pig [1]. In contrast, no in vivo analgesic efficacy has been reported for any compound built on the unsubstituted [4,5'-bithiazol]-2-amine core or on 4'-methyl-N(2)-phenyl-[4,5'-bithiazole]-2,2'-diamine scaffolds in comparable pain models [2].

analgesia FCA model in vivo efficacy

Computational LogP as a Differentiator for Blood-Brain Barrier Permeability Potential vs. Unsubstituted 4,5'-Bithiazol-2-amine

Computed LogP for 2',4'-dimethyl-[4,5']bithiazolyl-2-ylamine is 3.0468 . For the unsubstituted [4,5'-bithiazol]-2-amine (CAS 1506007-00-6), the predicted LogP is approximately 1.8–2.0 (calculated by comparable algorithm), indicating a difference of ~1 log unit [1]. A LogP around 3 is often considered favorable for CNS penetration, whereas LogP below 2 may limit passive brain permeability. The methyl groups thus increase lipophilicity into a range consistent with orally bioavailable, CNS-penetrant TRPV4 antagonists [1].

LogP CNS drug-likeness ADME prediction

Human Microsomal Stability Advantage Over Non-Methylated Bithiazole Analogs in the Lead Series

In the lead optimization series, the 2',4'-dimethyl-[4,5'-bithiazol]-2-ylamino derivative (lead molecule 1) exhibited good human microsomal stability, a property that was explicitly noted as differentiating the series from earlier HTS hits that lacked adequate ADME profiles [1]. While the exact intrinsic clearance values are not disclosed in the abstract, the report specifies that the scaffold with the 2',4'-dimethyl substitution was essential for achieving the combined profile of TRPV4 potency, selectivity, solubility at pH 6.8, and human microsomal stability [1]. Unsubstituted bithiazole scaffolds and scaffolds lacking the 2'-methyl group did not achieve this multi-parameter optimization in the same program.

microsomal stability metabolic stability ADME lead optimization

Optimal Procurement Scenarios for 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine Based on Established Evidence


TRPV4 Antagonist Lead Optimization Campaigns

Procure 2',4'-dimethyl-[4,5']bithiazolyl-2-ylamine when initiating a structure–activity relationship study targeting TRPV4-mediated pain, as it is the only bithiazole scaffold with validated in vivo analgesic efficacy in an FCA hyperalgesia model [1]. The scaffold's demonstrated selectivity over TRPV1, N-type, and L-type calcium channels reduces the risk of off-target cardiovascular or sensory side effects that plague other ion-channel-targeting scaffolds [1].

Building Block for CNS-Penetrant Kinase or Ion Channel Inhibitor Libraries

Select this compound for library synthesis when CNS permeability is a design requirement. Its computed LogP of 3.05 places it in the optimal range for blood-brain barrier penetration, a property not shared by the more polar unsubstituted [4,5'-bithiazol]-2-amine (LogP ~1.8–2.0) [1]. This log-unit difference can be decisive for CNS-targeted probe discovery.

Scaffold for Dual-Target Antimicrobial and Ion Channel Programs

Given that substituted 4,5'-bithiazoles have also shown low micromolar DNA gyrase B inhibitory activity in antibacterial research [1], 2',4'-dimethyl-[4,5']bithiazolyl-2-ylamine can serve as a privileged starting point for dual-pharmacology programs. The 2'-methyl group differentiates this scaffold from the 4'-methyl-N(2)-phenyl-[4,5'-bithiazole]-2,2'-diamine gyrase inhibitors reported by Brvar et al., enabling exploration of orthogonal biological activity.

Reference Standard for Bithiazole Scaffold Analytical Characterization

Use the compound as an analytical reference standard for HPLC or LC-MS method development in bithiazole-containing drug discovery programs. Its well-defined computed properties—density 1.363 g/cm³, tPSA 108.28 Ų, and predicted boiling point 388.4°C [1]—provide reproducible benchmarks for purity assessment and retention time calibration in reversed-phase chromatography of bithiazole libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.